molecular formula C16H11N3O2 B2973108 N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide CAS No. 2034586-35-9

N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide

Cat. No. B2973108
CAS RN: 2034586-35-9
M. Wt: 277.283
InChI Key: ZWUNFIGUEQKKHC-UHFFFAOYSA-N
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Description

“N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of this compound has been widely studied. For example, a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves various types of nitrogenous groups at position 7 . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The chemical reactions of this compound are influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring. These groups improve both the absorption and emission behaviors . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its structure. It has tunable photophysical properties (going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97), in which EDGs at position 7 on the fused ring improve both the absorption and emission behaviors .

Scientific Research Applications

Functionalization and Synthesis Techniques

Research has explored the functionalization reactions of related compounds, indicating a broader interest in synthesizing derivatives with potentially enhanced properties. For instance, experimental and theoretical studies on functionalization reactions of similar molecular structures have been carried out to understand the mechanisms underlying their interactions and product formation (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005). Such insights are crucial for designing compounds with specific functions or biological activities.

Applications in Medicinal Chemistry

The synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as novel anti-Mycobacterium tuberculosis agents showcases the potential biomedical applications of compounds within this class (Jian-Feng Tang et al., 2015). These compounds exhibit promising in vitro potency against both drug-susceptible and multidrug-resistant strains of M. tuberculosis, highlighting their potential as lead compounds for antitubercular drug discovery.

Material Science and Photophysical Properties

Compounds derived from pyrazolo[1,5-a]pyridin-5-yl structures have attracted interest in materials science due to their photophysical properties (M. Moustafa et al., 2022). The development of efficient methods for synthesizing polyfunctional N-heterocycles, such as pyrazolo[1,5-a]pyrimidine derivatives, underscores the importance of these compounds in creating materials with novel properties.

Biological Activities and Potentials

The design and synthesis of related compounds for biological applications, such as antitubercular agents, demonstrate the potential therapeutic uses of N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide derivatives. These studies involve evaluating the compounds' in vitro potency, indicating their promise in medicinal chemistry (Jian-Feng Tang et al., 2015).

Mechanism of Action

Future Directions

The future directions of research on this compound could involve further exploration of its anticancer potential and enzymatic inhibitory activity . Additionally, its significant photophysical properties have attracted a great deal of attention in material science recently, suggesting potential applications in this field .

properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-yl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-16(15-9-11-3-1-2-4-14(11)21-15)18-12-6-8-19-13(10-12)5-7-17-19/h1-10H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUNFIGUEQKKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide

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